molecular formula C6H7N3O3 B2626572 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1174878-96-6

5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2626572
CAS No.: 1174878-96-6
M. Wt: 169.14
InChI Key: LCEHKAOXBXVXDL-UHFFFAOYSA-N
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Description

5-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C6H7N3O3. It is an important organic intermediate used in various chemical syntheses. The compound is characterized by a pyrazole ring substituted with a carbamoyl group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with appropriate reagents. One common method includes the reaction of 1-methyl-1H-pyrazole with chloroacetic acid under basic conditions to form the carboxylic acid derivative . Another method involves the use of acylation reactions where the pyrazole ring is acylated with carbamoyl chloride to introduce the carbamoyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

5-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and fine chemicals

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the carbamoyl group.

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group instead of a carbamoyl group.

    1-Methyl-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester: Contains a hydroxy group and is in ester form .

Uniqueness

5-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid functional groups on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-carbamoyl-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-9-4(5(7)10)2-3(8-9)6(11)12/h2H,1H3,(H2,7,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEHKAOXBXVXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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